molecular formula C12H16ClN3O B1378308 1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1394042-32-0

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No. B1378308
M. Wt: 253.73 g/mol
InChI Key: NAHHSQPLPDXLKJ-UHFFFAOYSA-N
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Description

“1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It’s a type of 1,2,4-oxadiazole, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides . Another method involves the reaction of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to an ethylphenyl group and an ethan-1-amine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Screening

    Novel carbazole conjugates including 1,3,4-oxadiazol derivatives were synthesized, characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. These compounds were explored for their potential biological activities, indicating a broader research interest in oxadiazol derivatives for various applications (Verma, Awasthi, & Jain, 2022).

  • Antimicrobial Activities

    A study on the synthesis of 1,2,4-triazole derivatives highlighted the antimicrobial activities of these compounds. The research emphasizes the importance of 1,3,4-oxadiazol derivatives in developing new antimicrobial agents, showcasing their application in addressing microbial resistance (Bektaş et al., 2007).

Reactivity and Mechanistic Studies

  • Ring-fission and C–C Bond Cleavage Reaction

    An investigation into the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine demonstrated complex chemical behaviors, including ring fission of the oxadiazole system. This study provides insight into the chemical properties and potential applications of oxadiazol derivatives in synthetic chemistry (Jäger et al., 2002).

  • Rapid Boulton–Katritzky Rearrangement

    Research on the chemical stability of 1,2,4-oxadiazoles under specific conditions revealed unexpected reactivity patterns, including Boulton–Katritzky rearrangement at room temperature. This highlights the complex behavior of oxadiazol derivatives under various conditions and their potential for creating novel compounds (Kayukova et al., 2018).

Anticancer and Antimicrobial Evaluation

  • Anticancer Evaluation

    A study on the design, synthesis, and evaluation of oxadiazol derivatives as anticancer agents against human cancer cell lines demonstrated the potential therapeutic applications of these compounds. The research underscores the significance of 1,3,4-oxadiazol derivatives in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).

  • Antimicrobial Activity Evaluation

    The synthesis and evaluation of new oxadiazol derivatives with potential antimicrobial properties indicate their application in combating bacterial and fungal infections. Such studies contribute to the development of new antimicrobial agents to address the challenge of resistant strains (Kaneria et al., 2016).

properties

IUPAC Name

1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-3-9-4-6-10(7-5-9)11-14-12(8(2)13)16-15-11;/h4-8H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHHSQPLPDXLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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